Ethyl glyoxylate

Beschreibung

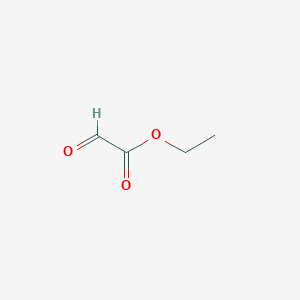

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

ethyl glyoxylate synthesis from glyoxylic acid

An In-depth Technical Guide to the Synthesis of Ethyl Glyoxylate (B1226380) from Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl glyoxylate from glyoxylic acid, focusing on the core chemical principles, experimental procedures, and data-driven insights relevant to researchers and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and an ester group, making it a valuable C2 building block in organic synthesis. Its high reactivity allows for its use in a variety of chemical transformations, including Diels-Alder, ene, and Wittig reactions. Consequently, it serves as a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals, including amino acids, peptides, and heterocyclic compounds. This guide focuses on the most common and industrially relevant method for its synthesis: the acid-catalyzed esterification of glyoxylic acid with ethanol (B145695).

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 924-44-7 | |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 110 °C (at 760 mmHg); 40-45 °C (at 22 Torr) | |

| Density | 1.003 - 1.094 g/cm³ at 20-25 °C | |

| Refractive Index | 1.4750 | |

| Solubility | Immiscible with water; Soluble in chloroform, ethyl acetate (B1210297) | |

| Sensitivity | Air sensitive; Tends to polymerize |

Synthesis of this compound via Fischer Esterification

The primary route for the synthesis of this compound is the Fischer esterification of glyoxylic acid with ethanol, catalyzed by a strong acid. This is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) and/or by removing the water formed during the reaction.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental Protocols

Two common experimental setups for the Fischer esterification of glyoxylic acid are presented below. The choice of method often depends on the scale of the reaction and the desired purity of the product.

This method is highly efficient for removing water and driving the reaction to completion. A solvent that forms an azeotrope with water, such as toluene (B28343), is used.

Materials:

-

Glyoxylic acid monohydrate

-

Ethanol (absolute)

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add glyoxylic acid monohydrate, a 3-5 fold molar excess of ethanol, and toluene (sufficient to fill the Dean-Stark trap and provide a stirrable reaction volume).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02-0.05 mol equivalent) or a few drops of concentrated sulfuric acid.

-

Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

-

Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Continue the reflux until no more water is collected in the Dean-Stark trap, which typically takes several hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol.

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 40-45 °C at 22 Torr.

Table 2: Representative Quantitative Data for Azeotropic Esterification

| Parameter | Value/Range | Reference(s) |

| Reactant Ratio (Ethanol:Glyoxylic Acid) | 3:1 to 5:1 (molar) | General Fischer Esterification Principles |

| Catalyst Loading (p-TsOH) | 0.02 - 0.05 mol eq. | General Fischer Esterification Principles |

| Reaction Temperature | Reflux temperature of toluene (~110 °C) | General Fischer Esterification Principles |

| Reaction Time | 2 - 6 hours (until water collection ceases) | General Fischer Esterification Principles |

| Expected Yield | >85% (based on similar esterifications) | (for a different synthesis method) |

| Purity (after distillation) | >95% | (for a different synthesis method) |

For smaller scale syntheses, using a large excess of ethanol can be a simpler approach to shift the equilibrium.

Materials:

-

Glyoxylic acid monohydrate

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve glyoxylic acid monohydrate in a large excess of absolute ethanol (e.g., 10-20 fold molar excess).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total volume).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the excess ethanol using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Purification and Handling

This compound has a tendency to polymerize, especially in the presence of impurities or upon prolonged storage. Commercial samples are often supplied as a solution in toluene or as a polymer. To obtain the monomeric form, distillation is necessary, sometimes over a dehydrating agent like phosphorus pentoxide (P₂O₅) to break down the polymer. The purified monomer should be used immediately or stored under an inert atmosphere at low temperatures.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship of the key steps.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from glyoxylic acid via Fischer esterification is a robust and scalable method. By understanding the reaction mechanism and employing appropriate experimental techniques to drive the equilibrium, high yields of the desired product can be achieved. Careful purification and handling are crucial to prevent polymerization and ensure the quality of the final product. This guide provides the foundational knowledge and procedural details necessary for researchers to successfully synthesize and utilize this important chemical intermediate in their work.

ethyl glyoxylate chemical structure and IUPAC name

Ethyl glyoxylate (B1226380), a significant organic compound, serves as a versatile intermediate in the synthesis of various pharmaceuticals and biodegradable polymers.[1][2] This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

Ethyl glyoxylate is the ethyl ester of glyoxylic acid.[3][4] Its structure features an ethyl ester group attached to an aldehyde functional group.

IUPAC Name: ethyl 2-oxoacetate[1][3][5]

Synonyms: Ethyl oxoacetate, Glyoxylic acid ethyl ester[1][4][6]

Chemical Formula: C₄H₆O₃[5][6]

InChI Key: DBPFRRFGLYGEJI-UHFFFAOYSA-N[1][5]

The chemical structure of this compound is visualized in the diagram below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 924-44-7 | [1][5] |

| Molecular Weight | 102.09 g/mol | [2][3][4] |

| Appearance | Clear colorless to pale yellow solution | [4][5][7] |

| Boiling Point | 110 °C | [2][4] |

| Density | 1.03 g/mL at 20 °C | [2][4] |

| Refractive Index | 1.4750 | [2][4] |

| Flash Point | 7 °C | [2][4] |

| Water Solubility | Immiscible | [2][4] |

Experimental Protocols

This compound's high reactivity, particularly of its aldehyde group, makes it a valuable reagent in organic synthesis.[4] A notable application is in the Friedel-Crafts alkylation reaction.

Example: Friedel-Crafts Alkylation of Thiophenes

This protocol describes the general procedure for the reaction of this compound with thiophenes to yield the corresponding secondary alcohols, which are important pharmaceutical intermediates.

Materials:

-

This compound (typically as a 50% solution in toluene)

-

Thiophene (B33073) or a substituted thiophene

-

A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂)

-

Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Quenching solution (e.g., saturated aqueous NH₄Cl or dilute HCl)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Under an inert atmosphere, dissolve the thiophene derivative in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to the desired reaction temperature (typically between 0 °C and room temperature).

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add the this compound solution dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

Allow the reaction to stir at the chosen temperature for a specified time (monitored by TLC or LC-MS for completion).

-

Upon completion, carefully quench the reaction by slowly adding the quenching solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired secondary alcohol.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound, using this compound as an example.

References

- 1. This compound, ca 50% soln. in toluene | Fisher Scientific [fishersci.ca]

- 2. Ethyl glyoxalate | 924-44-7 [chemicalbook.com]

- 3. Ethyl oxoacetate | C4H6O3 | CID 70211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 924-44-7,Ethyl glyoxalate | lookchem [lookchem.com]

- 5. L19207.22 [thermofisher.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Spectral Data of Ethyl Glyoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for ethyl glyoxylate (B1226380) (CAS No. 924-44-7), an important intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Compound Overview

Ethyl glyoxylate (C₄H₆O₃) is the ethyl ester of glyoxylic acid.[1] Its structure contains both an aldehyde and an ester functional group, making it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[2][3] Accurate spectral analysis is crucial for its identification, purity assessment, and quality control.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 924-44-7 | [4][5] |

| Molecular Formula | C₄H₆O₃ | [2][6] |

| Molecular Weight | 102.09 g/mol | [2][7] |

| Appearance | Clear colorless to slightly yellow liquid/oil | [1][2][3] |

| Boiling Point | 110 °C | [2][8] |

| Density | ~1.03 - 1.09 g/mL at 20-25 °C | [5][8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297) | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound. Due to the presence of the aldehyde proton, ¹H NMR is particularly informative.

The ¹H NMR spectrum shows three distinct signals corresponding to the aldehydic proton, the ethyl group's methylene (B1212753) protons, and the ethyl group's methyl protons.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~9.4 - 9.5 | Singlet (s) | 1H | N/A | Aldehyde (-CH O) |

| ~4.3 - 4.4 | Quartet (q) | 2H | ~7.1 Hz | Methylene (-OCH₂ CH₃) |

| ~1.3 - 1.4 | Triplet (t) | 3H | ~7.1 Hz | Methyl (-OCH₂CH₃ ) |

| (Note: Predicted data based on typical chemical shifts for these functional groups. Actual values may vary slightly.) |

The ¹³C NMR spectrum provides information on the carbon skeleton, showing four signals for the four distinct carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C =O) |

| ~160 - 165 | Ester Carbonyl (-O-C =O) |

| ~62 - 64 | Methylene Carbon (-OCH₂ CH₃) |

| ~13 - 15 | Methyl Carbon (-OCH₂CH₃ ) |

| (Note: Predicted data based on typical chemical shifts. Actual values may vary slightly.)[8] |

-

Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-60 mg for ¹³C NMR) into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution must be homogeneous.

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is around 4-5 cm from the bottom.

-

Filtering (Optional but Recommended) : If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a pipette directly into the NMR tube to prevent poor spectral resolution.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Set acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions are from the two carbonyl groups and the C-O bonds.

Table 4: FT-IR Spectral Data for this compound (Neat)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H Stretch (Alkyl) |

| ~2820, ~2720 | Medium-Weak | C-H Stretch (Aldehyde, Fermi doublet) |

| ~1730-1750 | Strong | C=O Stretch (Ester) |

| ~1720-1740 | Strong | C=O Stretch (Aldehyde) |

| ~1200-1000 | Strong | C-O Stretch (Ester) |

| (Note: Predicted data based on standard IR absorption tables. The two carbonyl stretches may overlap to form a single broad, strong band.) |

-

Sample Preparation : As this compound is a liquid, the spectrum can be taken "neat" (undiluted).[9]

-

Cell Assembly : Place one to two drops of neat this compound onto the polished face of a salt plate (e.g., NaCl or KBr). Place a second salt plate directly on top to create a thin liquid film sandwiched between the plates.

-

Data Acquisition :

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

First, acquire a background spectrum of the empty instrument to subtract atmospheric and instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the wavenumbers of significant absorption bands.

-

Cleaning : After analysis, disassemble the salt plates, rinse them thoroughly with a dry solvent (e.g., dry acetone (B3395972) or isopropanol), and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common method for a volatile compound like this compound.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions.

Table 5: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (Mass/Charge) | Relative Intensity | Possible Fragment Assignment |

| 102 | Low-Medium | [C₄H₆O₃]⁺ (Molecular Ion, M⁺) |

| 73 | High | [M - CHO]⁺ or [COOCH₂CH₃]⁺ |

| 57 | Medium | [M - OCH₂CH₃]⁺ or [CH₃CH₂CO]⁺ |

| 45 | Medium | [OCH₂CH₃]⁺ |

| 29 | High | [CHO]⁺ or [CH₂CH₃]⁺ (Base Peak) |

| (Note: Fragmentation is predicted based on the stability of resulting carbocations and neutral losses. The base peak can vary depending on ionization energy.) |

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumentation Setup (GC) :

-

The sample is injected into a Gas Chromatograph (GC) to separate it from the solvent and any impurities.

-

A typical GC column would be a nonpolar capillary column (e.g., DB-5ms).

-

Set a temperature program for the GC oven to ensure volatilization and elution of the compound.

-

-

Ionization (MS) :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the Electron Ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection :

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern by calculating the mass differences between peaks to propose the structures of the fragment ions, which helps confirm the overall molecular structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow from sample receipt to final data interpretation for the spectroscopic techniques described.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 924-44-7,Ethyl glyoxalate | lookchem [lookchem.com]

- 3. Ethyl glyoxalate | 924-44-7 [chemicalbook.com]

- 4. Ethyl glyoxalate, CAS No. 924-44-7 - iChemical [ichemical.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 924-44-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Wikidata [wikidata.org]

- 8. Page loading... [guidechem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Ethyl Glyoxylate: A Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Ethyl glyoxylate (B1226380) is a highly versatile and reactive α-ketoester that serves as a critical building block in advanced organic synthesis.[1] Its value lies in the presence of two electrophilic centers—the aldehyde and the ester carbonyl—which allow it to participate in a wide range of C-C and C-X bond-forming reactions (where X is a heteroatom).[1] This guide provides an in-depth analysis of the reactivity of ethyl glyoxylate with various nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in leveraging this potent reagent for the synthesis of complex molecules, including pharmaceutical intermediates and novel materials.[1][2]

Reactivity with Carbon Nucleophiles

The electron-deficient aldehyde carbonyl of this compound is highly susceptible to attack by a wide array of carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation and provide access to a diverse range of functionalized molecules.

Aldol (B89426) Reaction

The aldol reaction of this compound with enolates or enolate equivalents is a powerful method for the synthesis of α-hydroxy-γ-keto esters and related compounds.[3][4] These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals. Asymmetric variants of this reaction, employing chiral catalysts, have been extensively developed to afford products with high diastereo- and enantioselectivity.[3][5]

| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| Propanal | 10 | CH3CN/H2O | 24 | 93 | >95:5 | 98 | [5] |

| Propanal | 5 | CH3CN/H2O | 30 | quant. | 93:7 | 98 | [5] |

| Propanal | 2 | CH3CN/H2O | 40 | quant. | 93:7 | 99 | [5] |

| Propanal | 1 | CH3CN/H2O | 48 | 61 | >95:5 | 99 | [5] |

| Isovaleraldehyde | 10 | CH3CN/H2O | 24 | 86 | >95:5 | 97 | [5] |

| Butanal | 10 | CH3CN/H2O | 24 | 91 | >95:5 | 98 | [5] |

| Hexanal | 10 | CH3CN/H2O | 24 | 88 | >95:5 | 98 | [5] |

To a solution of diarylprolinol catalyst (0.05 mmol) in a mixture of CH3CN (0.5 mL) and H2O (27 µL) is added commercially available polymeric this compound (47% in toluene, 0.5 mmol).[5] The mixture is stirred at room temperature, and propanal (0.75 mmol) is added.[5] The reaction is stirred for 24 hours at room temperature.[5] The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography to afford the corresponding γ-ethoxycarbonyl-β-hydroxy aldehyde.[5]

Caption: Proline-catalyzed aldol reaction of this compound.

Friedel-Crafts Reaction

This compound undergoes Friedel-Crafts alkylation with electron-rich aromatic and heteroaromatic compounds to yield α-aryl-α-hydroxy esters.[5][6] This reaction is a direct method for the arylation of the glyoxylate core. The use of chiral Lewis acid catalysts enables highly enantioselective transformations, providing access to optically active mandelic acid derivatives, which are important chiral building blocks.[5][7]

| Aromatic Amine | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| N,N-Dimethylaniline | (S)-t-Bu-BOX-Cu(OTf)2 | CH2Cl2 | 95 | 90 | [7] |

| N,N-Dimethylaniline | (S)-t-Bu-BOX-Cu(OTf)2 | THF | 93 | 88 | [7] |

| N,N-Dimethylaniline | (R)-Ph-BOX-Cu(OTf)2 | CH2Cl2 | 92 | 75 | [7] |

| N,N-Dimethyl-m-toluidine | (S)-t-Bu-BOX-Cu(OTf)2 | CH2Cl2 | 94 | 91 | [7] |

| N,N-Dimethyl-m-anisidine | (S)-t-Bu-BOX-Cu(OTf)2 | CH2Cl2 | 93 | 92 | [7] |

| N-Methylindoline | (S)-t-Bu-BOX-Cu(OTf)2 | CH2Cl2 | 91 | 93 | [7] |

To a solution of the chiral bisoxazoline-copper(II) complex (0.05 mmol) in CH2Cl2 (1 mL) is added N,N-dimethylaniline (0.5 mmol).[7] The mixture is cooled to the desired temperature, and this compound (0.6 mmol) is added.[7] The reaction is stirred for the specified time and monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the corresponding ethyl 2-hydroxy-2-(4-(dimethylamino)phenyl)acetate.[7]

Caption: Friedel-Crafts reaction of this compound.

Other Reactions with C-Nucleophiles

This compound also reacts with a variety of other carbon nucleophiles, including:

-

Ene Reaction: In the presence of a chiral Lewis acid catalyst, this compound reacts with alkenes bearing an allylic hydrogen in an ene reaction to afford chiral homoallylic alcohols.[3]

-

Pictet-Spengler Reaction: This reaction between a β-arylethylamine and an aldehyde, such as this compound, leads to the formation of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[8][9]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions with phosphorus ylides or phosphonate (B1237965) carbanions, respectively, convert the aldehyde functionality of this compound into an alkene, providing access to α,β-unsaturated esters.[10][11]

-

Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde (this compound) to form α-acyloxy amides.[12][13]

-

Grignard and Organolithium Reagents: These strong carbon nucleophiles add to the aldehyde carbonyl of this compound to produce secondary alcohols.

Reactivity with Nitrogen Nucleophiles

The aldehyde group of this compound readily reacts with primary and secondary amines to form imines or enamines, respectively. These intermediates can then participate in a variety of subsequent transformations.

Reductive Amination